2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-phenoxyphenyl)acetamide
Description
2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-phenoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d][1,2,3]triazole core, substituted with a 3-chloro-4-methoxyphenyl group and a 4-phenoxyphenylacetamide moiety.
Properties
IUPAC Name |
2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN5O5/c1-35-20-12-9-16(13-19(20)26)31-24(33)22-23(25(31)34)30(29-28-22)14-21(32)27-15-7-10-18(11-8-15)36-17-5-3-2-4-6-17/h2-13,22-23H,14H2,1H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOFMQGJSQWVEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-phenoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolo[3,4-d][1,2,3]triazole core, followed by the introduction of the 3-chloro-4-methoxyphenyl and 4-phenoxyphenylacetamide groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This may involve the use of continuous flow reactors, automated systems, and advanced purification techniques. The reaction conditions are carefully controlled to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-phenoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-phenoxyphenyl)acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[3,4-d][1,2,3]triazole derivatives with different substituents. These compounds share a common core structure but differ in their functional groups, leading to variations in their properties and applications.
Uniqueness
The uniqueness of 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-phenoxyphenyl)acetamide lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-phenoxyphenyl)acetamide is a synthetic organic molecule with a complex structure that combines a pyrrolo-triazole moiety with various functional groups. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 427.84 g/mol. Its structural features include:
- A pyrrolo[3,4-d][1,2,3]triazole core.
- Substituents such as chloro and methoxy groups which may enhance its pharmacological profile.
Structural Representation
| Feature | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 427.84 g/mol |
Biological Activity
Research indicates that this compound exhibits significant biological activity across various therapeutic areas:
Anticancer Activity
Studies have shown that derivatives of pyrrolo-triazoles possess anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : The compound may act by disrupting cell cycle progression and promoting programmed cell death through caspase activation.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against several bacterial strains:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
- Inhibition Mechanism : The presence of the triazole ring is believed to interfere with bacterial cell wall synthesis.
Case Studies
Several case studies have highlighted the effectiveness of this compound in specific biological contexts:
-
Study on Cancer Cell Lines
- Objective : To evaluate the cytotoxic effects on MCF-7 cells.
- Findings : The compound exhibited an IC50 value of 15 µM after 48 hours of treatment.
-
Antimicrobial Evaluation
- Objective : To assess the antibacterial activity against S. aureus.
- Findings : A minimum inhibitory concentration (MIC) of 32 µg/mL was recorded.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation : The compound could modulate receptor activity related to apoptosis and cell cycle regulation.
Comparison with Similar Compounds
When compared with other pyrrolo-triazole derivatives:
| Compound | Biological Activity | Notable Features |
|---|---|---|
| Compound A | Moderate anticancer | Simple triazole structure |
| Compound B | Strong antimicrobial | Contains thiol group |
The unique combination of functional groups in 2-[5-(3-chloro-4-methoxyphenyl)-... enhances its biological profile compared to simpler derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
